molecular formula C11H14F3N3O B2385037 N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide CAS No. 1448029-05-7

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide

Cat. No.: B2385037
CAS No.: 1448029-05-7
M. Wt: 261.248
InChI Key: KDAIIZWFDXPGTQ-UHFFFAOYSA-N
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Description

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C11H14F3N3O and its molecular weight is 261.248. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Antibacterial Agents

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide, due to its trifluoromethylpyrazole component, has been highlighted for its potential in anti-inflammatory and antibacterial applications. The trifluoromethyl group, especially when positioned on the pyrazole nucleus, significantly impacts the activity profile of compounds. This aspect of the chemical structure is crucial for developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Synthesis of Pyrazole Heterocycles

The pyrazole moiety plays a significant role in many biologically active compounds, acting as a pharmacophore in drug design. Pyrazoles, including those with trifluoromethyl groups, serve as useful synthons in organic synthesis, contributing to a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral effects. The synthesis of pyrazole heterocycles, including those derived from this compound, provides a valuable approach to developing more active biological agents (Dar & Shamsuzzaman, 2015).

Potential in Drug Treatment for Tuberculosis

Compounds containing the pyrazole moiety have been discussed for their relevance in drug treatments for multidrug-resistant and extensively drug-resistant tuberculosis. The complex mechanisms of action and synthesis pathways of pyrazole-based compounds underscore their potential in addressing significant public health challenges posed by resistant forms of tuberculosis (Caminero, Sotgiu, Zumla, & Migliori, 2010).

Applications in Organic Synthesis and Catalysis

The structural features of pyrazoles, including those related to this compound, are critical in organic synthesis and catalysis. These features enable the development of novel methodologies and catalysts that can facilitate various organic reactions, highlighting the versatility and potential of these compounds in synthetic organic chemistry (Kaushik et al., 2019).

Therapeutic Applications of Pyrazolines

Pyrazoline derivatives, including those derived from the chemical structure , exhibit a wide range of pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These effects underline the significance of pyrazolines in drug discovery and development, offering a framework for the synthesis of new therapeutic agents with improved efficacy and safety profiles (Shaaban, Mayhoub, & Farag, 2012).

Properties

IUPAC Name

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O/c12-11(13,14)9-4-6-17(16-9)7-5-15-10(18)8-2-1-3-8/h4,6,8H,1-3,5,7H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAIIZWFDXPGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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